N'-(Naphthalen-1-ylmethylene)picolinohydrazide

Catalog No.
S12290515
CAS No.
305339-19-9
M.F
C17H13N3O
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(Naphthalen-1-ylmethylene)picolinohydrazide

CAS Number

305339-19-9

Product Name

N'-(Naphthalen-1-ylmethylene)picolinohydrazide

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]pyridine-2-carboxamide

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C17H13N3O/c21-17(16-10-3-4-11-18-16)20-19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b19-12+

InChI Key

JTTRSDMAXWJAPE-XDHOZWIPSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=N3

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=N3

N'-(Naphthalen-1-ylmethylene)picolinohydrazide is an organic compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (C=NNH-C=N-NH-). This specific compound features a naphthalene moiety linked to a picolinohydrazide through a methylene bridge. Its molecular formula is C13H12N4C_{13}H_{12}N_4, and it exhibits potential biological activities due to its structural characteristics.

, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form additional hydrazone derivatives.
  • Complexation: The nitrogen atoms in the hydrazone group can coordinate with metal ions, forming metal complexes that may exhibit enhanced biological activity.
  • Hydrolysis: Under certain conditions, the compound may hydrolyze, leading to the formation of picolinic acid and other byproducts.

These reactions are significant for its applications in medicinal chemistry and coordination chemistry.

Research indicates that N'-(Naphthalen-1-ylmethylene)picolinohydrazide and its metal complexes exhibit various biological activities, particularly in anticancer research. For instance, similar hydrazone derivatives have shown cytotoxic effects against different cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins such as caspase-3 and Bcl-2 .

Additionally, some studies suggest that these compounds may have antibacterial and antifungal properties, although further research is necessary to fully elucidate their mechanisms of action.

The synthesis of N'-(Naphthalen-1-ylmethylene)picolinohydrazide typically involves the following steps:

  • Condensation Reaction: Reacting naphthaldehyde with picolinohydrazide in an appropriate solvent (e.g., ethanol or methanol) under reflux conditions.
  • Purification: The resultant product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound.

This method allows for the efficient production of the compound while maintaining good yields.

N'-(Naphthalen-1-ylmethylene)picolinohydrazide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new anticancer agents.
  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes that may have enhanced reactivity and selectivity in catalysis.
  • Material Science: Its unique properties may be utilized in the development of novel materials with specific electronic or optical characteristics.

Interaction studies involving N'-(Naphthalen-1-ylmethylene)picolinohydrazide focus on its binding affinity with various metal ions. These studies help understand how the compound can form stable complexes that enhance its biological efficacy. For example, research has shown that hydrazone ligands can effectively bind to transition metals, leading to improved anticancer activity compared to their uncoordinated forms .

Several compounds share structural similarities with N'-(Naphthalen-1-ylmethylene)picolinohydrazide. Here are some notable examples:

Compound NameStructureUnique Features
N'-(Pyridin-2-ylmethylene)benzohydrazideStructureExhibits strong anticancer activity against various cell lines.
N'-(Salicylidene)benzohydrazideStructureKnown for its chelating properties and ability to form stable metal complexes.
N'-(Furfurylidene)benzohydrazideStructureDisplays unique photophysical properties useful in material science applications.

Uniqueness

N'-(Naphthalen-1-ylmethylene)picolinohydrazide stands out due to its specific combination of naphthalene and picolinohydrazide moieties, which may contribute to distinct biological activities and interaction profiles compared to other hydrazone derivatives. Its potential as a ligand for metal complexes further enhances its appeal in both medicinal chemistry and materials science.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.105862047 g/mol

Monoisotopic Mass

275.105862047 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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